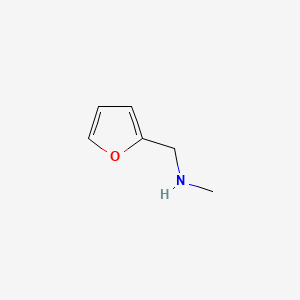

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

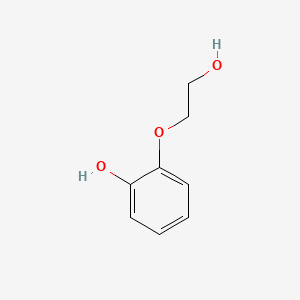

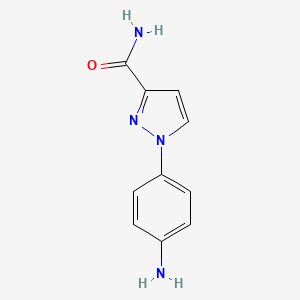

The compound “1-(4-aminophenyl)-1H-pyrazole-3-carboxamide” is a derivative of aminophenol, which is a compound with an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring . The presence of the pyrazole and carboxamide groups suggests that this compound may have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While specific synthesis methods for “1-(4-aminophenyl)-1H-pyrazole-3-carboxamide” are not available, aminophenol derivatives can be synthesized through various methods, including the reaction of 4-aminophenol with acetic anhydride . The synthesis of similar compounds often involves the use of coupling reactions, condensation reactions, or other types of organic transformations .Molecular Structure Analysis

The molecular structure of aminophenol derivatives can be studied using techniques such as Density Functional Theory . These studies can provide insights into the vibrational modes, charge distribution, and other properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of aminophenol derivatives can be influenced by the presence of the amino and hydroxyl groups, which can participate in various types of chemical reactions . The pyrazole and carboxamide groups in “1-(4-aminophenyl)-1H-pyrazole-3-carboxamide” may also contribute to its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of aminophenol derivatives can vary widely, depending on their specific structures . These properties can include solubility, melting point, boiling point, and others .Scientific Research Applications

Covalent Organic Frameworks (COFs)

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide: can be utilized in the synthesis of COFs. These frameworks are microporous polymers with high thermal and chemical stability, crystallinity, and customizability. They are ideal for gas adsorption and storage, pollutant removal, degradation and separation, advanced filtration, heterogeneous catalysis, chemical sensing, biomedical applications, energy storage and production, and optoelectronic solutions .

Sensing Applications

The compound’s interaction with diols and strong Lewis bases like fluoride or cyanide anions makes it suitable for sensing applications. It can be used in homogeneous assays or heterogeneous detection, either at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

Due to its reactivity with diols, 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide can be employed in biological labelling, protein manipulation, and modification. This includes applications in cell labelling and the development of therapeutics .

Separation Technologies

The compound’s boronic acid moiety can interact with various molecules, making it useful in separation technologies. This includes the electrophoresis of glycated molecules and the synthesis of microparticles for analytical methods .

Polymer Chemistry

In polymer chemistry, 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide can be a building block for polymers that have controlled release mechanisms, such as the controlled release of insulin .

Catalysis

The compound can serve as a catalyst or part of a catalytic system in organic synthesis, such as the synthesis of benzimidazoles and benzothiazoles. This application benefits from short reaction times, mild conditions, and good to excellent yields .

Safety and Hazards

Future Directions

The study of aminophenol derivatives and related compounds is an active area of research, with potential applications in areas such as materials science, medicinal chemistry, and others . Future research may focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential applications .

properties

IUPAC Name |

1-(4-aminophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)14-6-5-9(13-14)10(12)15/h1-6H,11H2,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVPQDVSCAXAFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.